molecular formula C18H13F3N4O3S2 B2931571 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391874-76-3

4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2931571
CAS RN: 391874-76-3
M. Wt: 454.44
InChI Key: PYZVAQFYOJBZNY-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide group . The benzamide moiety is often found in pharmaceuticals and has various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, the predicted boiling point is 349.5±42.0 °C, the predicted density is 1.410±0.06 g/cm3, and the predicted pKa is 12.00±0.70 .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis Techniques : A study detailed the synthesis of a thiadiazolobenzamide compound through cyclization of thioxothiourea, showcasing the potential for creating complex molecules with thiadiazole as a core component. The compound was further used to create Ni and Pd complexes, characterized by various spectroscopic techniques and thermal gravimetry, highlighting its application in creating new materials with potential catalytic or material properties (Adhami et al., 2012).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and showed significant antibacterial and antifungal activities, suggesting that similar thiadiazole compounds could serve as potent antimicrobial agents (Lamani et al., 2009).

  • Anticancer Properties : A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted their in vitro anticancer activity against a panel of human cancer cell lines, indicating the potential of thiadiazole derivatives in chemotherapy (Tiwari et al., 2017).

Molecular Organization and Aggregation

  • Molecular Aggregation Studies : Spectroscopic studies of thiadiazole derivatives have shown how molecular aggregation, influenced by solvent polarizability, can affect the keto/enol equilibrium of bioactive molecules, offering insights into the solvent-induced behaviors of such compounds (Matwijczuk et al., 2017).

Potential for Bioactive Compound Development

  • Bioactive Compound Synthesis : The synthesis and evaluation of benzothiazole derivatives as antitumor agents, and their structure-activity relationships, offer a pathway for the development of novel therapeutics based on thiadiazole frameworks, hinting at the versatility of these compounds in drug discovery (Yoshida et al., 2005).

properties

IUPAC Name

4-methyl-3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S2/c1-10-5-6-12(8-14(10)25(27)28)15(26)22-16-23-24-17(30-16)29-9-11-3-2-4-13(7-11)18(19,20)21/h2-8H,9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVAQFYOJBZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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